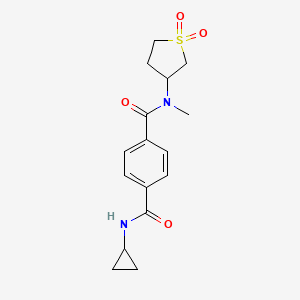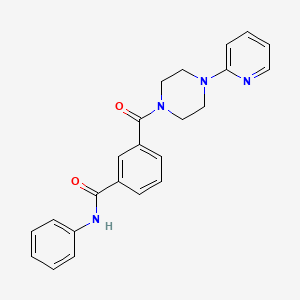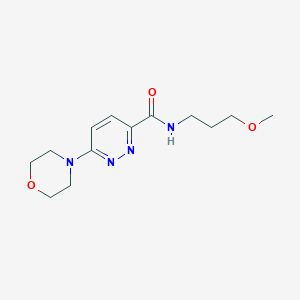![molecular formula C18H23N3O2 B6636595 N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide, also known as MPMP, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide works by selectively binding to and modulating the α7 nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as acetylcholine, which play a key role in learning and memory. By modulating this receptor, N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide can affect these processes, making it a valuable tool for studying them.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including increasing the release of neurotransmitters such as acetylcholine, enhancing synaptic plasticity, and improving learning and memory in animal models. It has also been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, there are also limitations to using N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide, including its potential toxicity at high doses and the need for further research to fully understand its effects.
Direcciones Futuras
There are many potential future directions for research on N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide, including further studies on its mechanism of action, its potential therapeutic effects in neurological and psychiatric disorders, and its use as a tool for studying the function of the α7 nicotinic acetylcholine receptor. Additionally, there may be potential applications for N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide in other areas of research, such as drug discovery and development. Overall, N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-amino-6-bromopyridine with 3-methylbenzyl chloride, followed by reaction with 3-methoxypropylamine and then with 3-amino-6-bromopyridine-3-carboxylic acid. This method has been optimized for high yield and purity, and the resulting N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide can be used for further research.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of the α7 nicotinic acetylcholine receptor in the brain. This receptor is involved in a variety of processes, including learning and memory, and N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide has been shown to selectively modulate this receptor, making it a valuable tool for studying its function.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-5-3-6-15(11-14)12-20-17-8-7-16(13-21-17)18(22)19-9-4-10-23-2/h3,5-8,11,13H,4,9-10,12H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBRFAKAOIJDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC=C(C=C2)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)



![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)


![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)

![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)